Nigakinone vs. Canthin-6-one Alkaloids: Differential Cytotoxicity in Nasopharyngeal Carcinoma (CNE-2) Cells
Nigakinone demonstrates a distinct cytotoxic profile against the human nasopharyngeal carcinoma cell line CNE-2, with an IC₅₀ value of 7.96 µg/mL . This potency falls within a range that differentiates it from unsubstituted canthin-6-one and its derivatives, which collectively exhibit IC₅₀ values ranging from 1.11 to 5.76 µg/mL against CNE-2 cells [1]. While more potent analogs exist, Nigakinone's activity occupies a specific tier that may be advantageous for studies requiring a moderate, titratable cytotoxic response rather than maximal potency.
| Evidence Dimension | Cytotoxicity (IC₅₀) against CNE-2 human nasopharyngeal carcinoma cells |
|---|---|
| Target Compound Data | 7.96 µg/mL |
| Comparator Or Baseline | Canthin-6-one and related alkaloids (composite range) |
| Quantified Difference | ~1.4- to 7.2-fold lower potency than the most active canthin-6-one analogs |
| Conditions | Human CNE-2 cell line, standard cytotoxicity assay conditions |
Why This Matters
Selecting Nigakinone over a more potent analog may reduce off-target cytotoxicity in combination screens or mechanistic studies where a defined activity window is critical.
- [1] Anderson LA, et al. Production of Cytotoxic Canthin-6-One Alkaloids by Ailanthus altissima Plant Cell Cultures. Scilit, 2023. View Source
